molecular formula C6H12N2O2 B11774600 3-Aminopiperidine-4-carboxylic acid

3-Aminopiperidine-4-carboxylic acid

Cat. No.: B11774600
M. Wt: 144.17 g/mol
InChI Key: ZTQJXSLKWQLXRB-UHFFFAOYSA-N
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Description

3-Aminopiperidine-4-carboxylic acid is a heterocyclic organic compound that features a piperidine ring with an amino group at the third position and a carboxylic acid group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopiperidine-4-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of 3-aminopyridine, which is then followed by cyclization to form the piperidine ring . Another method includes the cyclization of α-amino acids under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalytic methodologies. These methods utilize enzyme cascades, such as variants of galactose oxidase and imine reductase, to convert starting materials like N-Cbz-protected L-ornithinol to the desired product with high enantiopurity . This approach is favored for its efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and various derivatives that retain the core piperidine structure .

Scientific Research Applications

3-Aminopiperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminopiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 3-Aminopiperidine-4-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

3-aminopiperidine-4-carboxylic acid

InChI

InChI=1S/C6H12N2O2/c7-5-3-8-2-1-4(5)6(9)10/h4-5,8H,1-3,7H2,(H,9,10)

InChI Key

ZTQJXSLKWQLXRB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1C(=O)O)N

Origin of Product

United States

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